molecular formula C7H8FN3 B13665323 5-Fluoro-3-methylpicolinimidamide

5-Fluoro-3-methylpicolinimidamide

Katalognummer: B13665323
Molekulargewicht: 153.16 g/mol
InChI-Schlüssel: AJLBKKGQTLVOPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-methylpicolinimidamide is a fluorinated organic compound with the molecular formula C7H8FN3 and a molecular weight of 153.16 g/mol . This compound is characterized by the presence of a fluorine atom, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the use of fluorinase enzymes, which catalyze the formation of the C-F bond under mild conditions . Another approach involves the use of boron reagents in Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-3-methylpicolinimidamide may involve large-scale enzymatic synthesis or chemical synthesis using boron reagents. The choice of method depends on factors such as cost, yield, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-3-methylpicolinimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-methylpicolinimidamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-methylpicolinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by altering its lipophilicity and metabolic stability . The exact pathways and targets are still under investigation, but the compound’s unique properties make it a promising candidate for various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-3-methylpicolinimidamide is unique due to its specific structure, which combines the properties of fluorinated compounds with the picolinimidamide scaffold. This combination results in enhanced stability, bioavailability, and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H8FN3

Molekulargewicht

153.16 g/mol

IUPAC-Name

5-fluoro-3-methylpyridine-2-carboximidamide

InChI

InChI=1S/C7H8FN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10)

InChI-Schlüssel

AJLBKKGQTLVOPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1C(=N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.